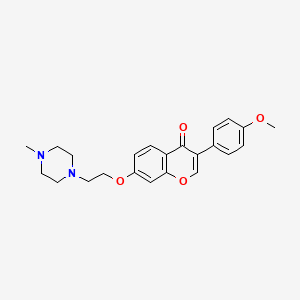

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one

Description

3-(4-Methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one (hereafter referred to as Compound G1) is an isoflavone derivative characterized by a 4-methoxyphenyl group at position 3 and a 2-(4-methylpiperazin-1-yl)ethoxy substituent at position 7 of the chromen-4-one scaffold. Its synthesis typically involves nucleophilic substitution reactions, yielding high-purity solids (85–99% purity) with confirmed structures via NMR and HRMS .

Properties

IUPAC Name |

3-(4-methoxyphenyl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O4/c1-24-9-11-25(12-10-24)13-14-28-19-7-8-20-22(15-19)29-16-21(23(20)26)17-3-5-18(27-2)6-4-17/h3-8,15-16H,9-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOINDACSCHYKEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Formation of the chromen-4-one core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the 4-methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions using 4-methoxyphenyl halides or related compounds.

Attachment of the 2-(4-methylpiperazin-1-yl)ethoxy group: This can be accomplished through nucleophilic substitution reactions, where the chromen-4-one core is reacted with 2-(4-methylpiperazin-1-yl)ethanol or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated reagents, nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that derivatives of chromenones exhibit significant anticancer properties. Compounds similar to 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .

- Anti-inflammatory Effects : Chromenone derivatives are known for their anti-inflammatory properties. Studies have shown that compounds with similar structures can inhibit pro-inflammatory cytokines and pathways, making them potential candidates for treating inflammatory diseases .

- Neuroprotective Properties : There is growing evidence that chromenone derivatives may protect neural cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative disorders such as Alzheimer's disease .

Pharmacological Insights

- Cyclic Nucleotide Phosphodiesterase Inhibition : Recent studies have identified cyclic nucleotide phosphodiesterases as critical targets for therapeutic intervention in various diseases. The structure of this compound suggests it may interact with these enzymes, potentially modulating signaling pathways involved in cardiovascular and neurological functions .

- Antimicrobial Activity : Research has explored the antimicrobial properties of chromenone derivatives against various pathogens, including bacteria and fungi. The presence of the piperazine moiety may enhance the compound's ability to penetrate microbial cell membranes .

Toxicological Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals.

- Toxicity Assessments : Preliminary studies indicate that while some derivatives show promising therapeutic effects, they may also exhibit cytotoxicity at higher concentrations. It is essential to evaluate their safety through comprehensive toxicological assessments that include repeated-dose toxicity studies and hepatotoxicity evaluations .

- Risk Assessment Models : The development of animal-free risk assessment models is being explored to better predict human outcomes based on in vitro studies of compounds like this compound. This approach aims to reduce reliance on animal testing while ensuring accurate safety evaluations .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer effects of chromenone derivatives, researchers found that compounds similar to this compound significantly inhibited the growth of MCF-7 breast cancer cells in vitro. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Case Study 2: Neuroprotection

A recent investigation into neuroprotective agents highlighted that certain chromenone derivatives could reduce oxidative stress markers in neuronal cell lines exposed to neurotoxic agents. These findings suggest a protective mechanism that warrants further exploration for potential therapeutic use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Binding to specific receptors: Modulating the activity of receptors involved in various biological processes.

Inhibition of enzymes: Blocking the activity of enzymes that play key roles in disease pathways.

Modulation of signaling pathways: Affecting the signaling cascades that regulate cellular functions.

Comparison with Similar Compounds

Substituent Variations on the Ethoxy Side Chain

The 7-ethoxy side chain is critical for modulating biological activity. Structural analogs with altered amine groups or substituents on this chain exhibit diverse pharmacological profiles:

Key Insight : The 4-methylpiperazine group in G1 balances hydrophilicity and steric accessibility, optimizing enzyme interactions. Piperidine (G2) or bulky amines (Compound 10–11) reduce potency, highlighting the importance of nitrogen basicity and substituent size.

Aromatic Ring Modifications

Variations at position 3 (aromatic ring) significantly influence target selectivity and physicochemical properties:

Key Insight: Methoxy groups improve solubility and enzyme interactions, while halogens (e.g., chlorine) enhance lipophilicity and cytotoxicity. Phenolic derivatives (Compound 14) face stability challenges but may offer redox-modulating effects.

Biological Activity

3-(4-Methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is 3-(4-methoxyphenyl)-7-(2-(4-methylpiperazin-1-yl)ethoxy)chromen-4-one, with a molecular formula of C24H28N2O4 and a molecular weight of approximately 420.49 g/mol. The structure features:

- Chromene Core : Essential for its biological activity.

- Methoxyphenyl Group : Enhances lipophilicity and potential interactions with biological targets.

- Piperazinyl Ethoxy Group : May improve solubility and bioavailability.

The primary target for this compound is the oxidoreductase enzyme. The interaction occurs mainly through hydrophobic interactions, where the aromatic moieties of the compound engage with the lipophilic residues within the enzyme's binding site.

Anti-inflammatory Activity

Research has highlighted the anti-inflammatory potential of various chromen derivatives, including this compound. A related study indicated that certain flavonoid derivatives could inhibit pro-inflammatory cytokines through modulation of the TLR4/MAPK signaling pathway. Specifically, compounds similar to our target demonstrated significant inhibition of LPS-induced NO production in RAW264.7 macrophages .

Anticancer Potential

Flavonoids have been extensively studied for their anticancer properties. The unique structure of this compound may contribute to its ability to induce apoptosis in cancer cells or inhibit tumor growth through various pathways, including cell cycle arrest and modulation of apoptotic markers .

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.